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molecular formula C13H11NO3 B3087557 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1175127-65-7

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B3087557
M. Wt: 229.23 g/mol
InChI Key: VFFNNCHUKFRYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08445509B2

Procedure details

To a solution (9 mL) of methyl 1-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (880 mg, 3.62 mmol) in methanol was added 1N aqueous sodium hydroxide solution (5 mL), and the mixture was stirred at room temperature for 4 hr. The reaction mixture was adjusted to pH<7 with 1N hydrochloric acid and concentrated under reduced pressure. The precipitate was collected by filtration and washed with water to give the title compound (704 mg, 85%) as yellow crystals.
Name
methyl 1-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([O:16]C)=[O:15])[C:9]1=[O:18].[OH-].[Na+].Cl>CO>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([OH:16])=[O:15])[C:9]1=[O:18] |f:1.2|

Inputs

Step One
Name
methyl 1-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
9 mL
Type
reactant
Smiles
CC1=C(C=CC=C1)N1C(C(=CC=C1)C(=O)OC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)N1C(C(=CC=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 704 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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